4-Hydroxy-D-valine

Antibiotic biosynthesis Cephalosporium acremonium Metabolic pathway inhibition

4-Hydroxy-D-valine (CAS 852691-90-8; synonym: D-γ-hydroxyvaline, D-Hyv) is a non-proteinogenic D-α-amino acid classified as a D-valine derivative bearing a hydroxyl substituent at the γ-position (C-4). This compound is formally defined by the ChEBI ontology (CHEBI:142413) and is distinguished from the canonical twenty amino acids by its D-configuration and the hydroxyl modification that introduces an additional hydrogen-bond donor/acceptor and a nucleophilic site absent in the parent compound D-valine (CAS 640-68-6).

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B12828957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-D-valine
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(CO)C(C(=O)O)N
InChIInChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m1/s1
InChIKeyYMRZLZUJZNHRLO-SRBOSORUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-D-valine: Procurement-Relevant Identity and Class for Scientific Sourcing


4-Hydroxy-D-valine (CAS 852691-90-8; synonym: D-γ-hydroxyvaline, D-Hyv) is a non-proteinogenic D-α-amino acid classified as a D-valine derivative bearing a hydroxyl substituent at the γ-position (C-4) [1]. This compound is formally defined by the ChEBI ontology (CHEBI:142413) and is distinguished from the canonical twenty amino acids by its D-configuration and the hydroxyl modification that introduces an additional hydrogen-bond donor/acceptor and a nucleophilic site absent in the parent compound D-valine (CAS 640-68-6) [2].

Why 4-Hydroxy-D-valine Cannot Be Replaced by Unmodified D-Valine or Other Hydroxy-Amino Acids in Research Applications


Attempts to substitute D-valine or other hydroxylated amino acid analogs for 4-Hydroxy-D-valine fail because the combination of D-stereochemistry at C-2 and hydroxylation at C-4 creates a unique pharmacological and biochemical profile that is not replicated by any single in-class compound [1]. D-Valine lacks the hydroxyl necessary for lactone formation and hydrogen-bonding interactions critical for proofreading by valyl-tRNA synthetase, while L-4-hydroxyvaline or 4-hydroxy-L-isoleucine possess the hydroxyl group but exhibit the opposite stereospecificity in ribosomal incorporation and enzymatic recognition [2]. The C-4 hydroxyl of 4-Hydroxy-D-valine also enables site-specific derivatization (e.g., silyl protection for solid-phase peptide synthesis) that is unavailable in the unmodified D-valine scaffold, making direct substitution technically infeasible in protocols requiring orthogonal protection strategies [3].

Quantitative Differentiation Evidence for 4-Hydroxy-D-valine Against Closest Analogs


Selective Inhibition of Cephalosporin C vs. Penicillin N Biosynthesis Compared to D-Valine

In washed mycelium suspensions of Cephalosporium sp. 8650, 4-Hydroxy-D-valine (reported as γ-hydroxyvaline) and D-valine exhibit diametrically opposed selectivity in β-lactam antibiotic pathway inhibition [1]. γ-Hydroxyvaline selectively inhibits the production of cephalosporin C without affecting penicillin N biosynthesis, while D-valine selectively inhibits penicillin N production without blocking cephalosporin C formation [1]. This opposite pathway selectivity—despite both compounds sharing the D-configuration at C-2—demonstrates that the C-4 hydroxyl group confers a fundamentally different interaction with the biosynthetic machinery that cannot be achieved by D-valine alone.

Antibiotic biosynthesis Cephalosporium acremonium Metabolic pathway inhibition β-Lactam precursors

Natural Occurrence in γ-Hydroxyconophans vs. Non-Hydroxylated Conophans with D-Valine

Four conopeptides (gld-V*, gld-V*', mus-V*, mus-V*') isolated from the venoms of Conus gladiator and Conus mus contain 4-Hydroxy-D-valine (D-Hyv) within their ribosomally expressed polypeptide chains—the first known examples of a naturally occurring polypeptide containing D-Hyv [1]. Critically, analogous conopeptides (gld-V and mus-V) containing unmodified D-Val in place of D-Hyv were also isolated from the same venom sources, establishing a direct natural comparator pair [1]. The D-Hyv-containing peptides are designated 'γ-hydroxyconophans' to distinguish them from 'conophans' containing D-Val, and the hydroxylated variants possess a conserved Ser-D-Hyv-Trp motif [2].

Conopeptide natural products Post-translational modification Conus venom peptides D-amino acid biochemistry

Unique Post-Translational Modification Converting L-Valine to 4-Hydroxy-D-valine (PTM-0111)

The UniProt post-translational modification ontology (PTM-0111) defines a specific protein modification that converts an L-valine residue to 4-hydroxy-D-valine (D-4HyVal) [1]. This PTM involves both epimerization at C-2 (L→D) and hydroxylation at C-4, resulting in a stoichiometric formula change of C₀H₀N₀O₁ added per modified residue [1]. This modification is distinct from all other characterized amino acid hydroxylation PTMs (e.g., prolyl hydroxylation, lysyl hydroxylation) which do not involve simultaneous epimerization [2]. The modification has been annotated in metabolic pathway databases across diverse organisms including Saccharomyces cerevisiae, Escherichia coli, Nicotiana tabacum, and Trypanosoma brucei, suggesting evolutionary conservation of the modifying enzymatic machinery [3].

Post-translational modification Protein hydroxylation Epimerization Oxidative stress markers

Proofreading via γ-Lactone Formation by Valyl-tRNA Synthetase

The 1990 Biochemistry study by Englisch et al. demonstrated that when γ-hydroxyvaline analogs are tested in aminoacylation reactions with valyl-tRNA synthetases from Saccharomyces cerevisiae and Escherichia coli, these analogs are initially activated (forming aminoacyl adenylate) and transferred to tRNA^Val, but are subsequently removed via an editing mechanism mediated by the hydroxyl group [1]. The editing process involves enzymatic deacylation with concomitant conversion of the γ-hydroxyvaline moiety into the corresponding γ-lactone [1]. This lactone-forming proofreading pathway is unavailable to D-valine (which lacks the γ-hydroxyl) and to L-valine (the cognate substrate), making the 4-Hydroxy-D-valine scaffold a unique probe for studying the editing function of ValRS [2].

Aminoacyl-tRNA synthetase fidelity Enzymatic proofreading Misacylation editing γ-Lactone cyclization

Synthetic Diastereoselectivity and Yield in Fmoc-Protected Building Block Preparation

The optimized synthesis of Fmoc-D-Hyv(O-TBDMS)—the key building block for solid-phase incorporation of 4-Hydroxy-D-valine into peptides—proceeds from D-valine via catalytic K₂PtCl₄/CuCl₂ oxidative hydroxylation (160 °C, 16 h, pressure vessel) [1]. The crude reaction yields D-Hyv with a diastereoselective ratio of 3:1 favoring the (3S,4S) over the (3S,4R) configuration, as determined by ¹H NMR integration of product vs. unreacted D-Val [1]. Using the copper-complex protection strategy, Fmoc-D-Hyv(O-TBDMS) was obtained in 26% overall yield from D-Val, with the individual diastereomers separable by preparative RP-HPLC in 13% isolated yield [1]. By contrast, the alternative 9-BBN complex approach yielded only 2% overall [1].

Solid-phase peptide synthesis Fmoc-amino acid building blocks Diastereoselective synthesis K2PtCl4/CuCl2 oxidation

Non-Proteinogenic Classification and D-Stereochemistry vs. L-4-Hydroxyvaline and D-Valine

4-Hydroxy-D-valine is formally classified within the ChEBI ontology (CHEBI:142413) as a non-proteinogenic amino acid that is simultaneously a D-valine derivative (CHEBI:84130) and a non-proteinogenic amino acid (CHEBI:83820) [1]. This dual classification distinguishes it from L-4-hydroxyvaline (which is the L-enantiomer, differing in stereochemistry at C-2) and from D-valine (which, while also being the non-proteinogenic enantiomer of valine, lacks the hydroxyl group at C-4) [2]. The IUPAC name (2R)-2-amino-4-hydroxy-3-methylbutanoic acid and the InChI stereochemical descriptor (/t3?,4-/m1/s1) explicitly define the D-configuration at C-2, with the C-3 stereocenter configuration determined by the synthetic or biosynthetic route [3].

Non-proteinogenic amino acids ChEBI ontology classification Stereochemical comparison

High-Value Application Scenarios Where 4-Hydroxy-D-valine Uniquely Delivers Research Impact


Synthesis of γ-Hydroxyconophan Peptides for Comparative Neuropharmacology

Solid-phase peptide synthesis of gld-V* (AOANSV*WS-NH₂, where V* = D-Hyv) and its non-hydroxylated comparator gld-V (AOANSVWS-NH₂) using Fmoc-D-Hyv(O-TBDMS) building blocks, as described by Cudic et al. [1]. The synthetic gld-V* product was confirmed to match natural material isolated from Conus gladiator venom by coincidental mass spectra and NMR [1]. This application leverages the direct natural comparator pair (D-Hyv vs. D-Val in identical peptide backbones) to study hydroxylation-dependent modulation of ion channel or receptor activity [2].

Selective Inhibition of Cephalosporin C Biosynthesis for β-Lactam Pathway Dissection

4-Hydroxy-D-valine selectively inhibits cephalosporin C production in Cephalosporium sp. without affecting penicillin N biosynthesis, while D-valine exhibits the exact opposite selectivity [3]. This differential selectivity enables pathway-specific metabolic studies where researchers can independently modulate the cephalosporin C branch versus the penicillin N branch of β-lactam biosynthesis using a matched pair of small-molecule tools (4-Hydroxy-D-valine and D-valine).

Probing Valyl-tRNA Synthetase Editing Domain Function via Lactone-Formation Assays

The γ-hydroxyl group of 4-Hydroxy-D-valine enables a unique proofreading mechanism where misacylated tRNA^Val is enzymatically deacylated with concomitant γ-lactone formation [4]. This property makes 4-Hydroxy-D-valine a privileged substrate for studying the editing (proofreading) domain of valyl-tRNA synthetases from both prokaryotic and eukaryotic sources [4]. Neither D-valine nor L-valine can undergo this hydroxyl-dependent editing pathway, making the compound irreplaceable for this specific enzymological application.

Development of Anti-4-Hydroxy-D-valine Antibodies for PTM-0111 Detection

The unique PTM-0111 modification (conversion of L-valine to 4-hydroxy-D-valine in proteins) [5] creates a neo-epitope that is absent in proteins containing only canonical amino acids or other hydroxylated modifications (e.g., hydroxyproline, hydroxylysine). Procurement of pure 4-Hydroxy-D-valine enables hapten conjugation and antibody generation for detecting this specific PTM in proteomic studies across organisms ranging from yeast to plants to trypanosomes, where the modification has been annotated [6].

Quote Request

Request a Quote for 4-Hydroxy-D-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.